molecular formula C5H9ClO3 B1443071 Methyl 3-chloro-2-hydroxy-2-methylpropanoate CAS No. 54051-05-7

Methyl 3-chloro-2-hydroxy-2-methylpropanoate

Cat. No. B1443071
CAS RN: 54051-05-7
M. Wt: 152.57 g/mol
InChI Key: BDSVDNFVTBADFO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-hydroxy-2-methylpropanoate is a chemical compound with the CAS Number: 54051-05-7 . Its molecular weight is 152.58 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9ClO3/c1-5(8,3-6)4(7)9-2/h8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 152.58 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemoenzymatic Synthesis

  • A study by Hamamoto et al. (2000) explored the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), utilizing methyl 3-chloro-2-oxo-3-phenylpropanoate and achieving efficient lipase-catalyzed resolution.

Antibiotic Synthesis

  • Shirai and Nakai (1989) developed a new synthetic route for 1β-methylcarbapenem antibiotics starting from (S)-methyl 3-hydroxy-2-methylpropanoate.

Enantioselective Synthesis

  • The synthesis of Captopril, starting from an optically active β-Hydroxy Acid, involved key intermediates derived from 3-hydroxy-2-D-methylpropanoic acid, as described by Shimazaki et al. (1982).

Perfume Chemistry

  • Kitahara et al. (1994) synthesized both enantiomers of methyl 3-methyloctanoate, starting from methyl 3-hydroxy-2-methylpropanoate, with applications in perfume chemistry.

Oxidation Studies

  • In the study of oxidation kinetics, Signorella et al. (1992) focused on the oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid.

Chemical Synthesis

  • Rodriguez et al. (1993) prepared optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate, significant in chemical synthesis.

Synthesis and Atmospheric Chemistry

  • Spaulding et al. (2002) conducted a study on the synthesis and atmospheric chemistry of 2-hydroxy-2-methylpropanal, proposing it as a photooxidation product of 2-methyl-3-buten-2-ol.

Novel Synthetic Routes

  • Fu et al. (2022) presented a novel method for synthesizing methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde.

Organometallic Chemistry

  • The work of Hiraki et al. (1999) involved reactions of [RuClH(CO)(PPh3)3] with 2-methyl-2-propen-1-ol, showcasing applications in organometallic chemistry.

Mass Spectrometry Studies

  • Takahashi et al. (1999) investigated the unimolecular metastable decomposition of ionized 2-hydroxy-2-methylpropanoic acid and its methyl ester through mass spectrometry.

properties

IUPAC Name

methyl 3-chloro-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-5(8,3-6)4(7)9-2/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSVDNFVTBADFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54051-05-7
Record name methyl 3-chloro-2-hydroxy-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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